N-(3-chloro-2-methylphenyl)-3-(propan-2-yloxy)benzamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-3-(propan-2-yloxy)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a benzamide core with a 3-chloro-2-methylphenyl group and a 3-(propan-2-yloxy) substituent, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-3-(propan-2-yloxy)benzamide typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting 3-chloro-2-methylbenzoic acid with an appropriate amine under dehydrating conditions to form the benzamide linkage.
Introduction of the Propan-2-yloxy Group: The propan-2-yloxy group can be introduced via an etherification reaction, where the hydroxyl group of 3-hydroxybenzamide is reacted with isopropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-3-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the amide or aromatic rings, leading to the formation of amines or reduced aromatic systems.
Substitution: The chloro group on the aromatic ring can undergo nucleophilic substitution reactions, potentially being replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydride (NaH), sodium methoxide (NaOMe)
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could result in various substituted benzamides.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-3-(propan-2-yloxy)benzamide may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways or as a ligand in receptor binding studies.
Medicine: Investigation of its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(propan-2-yloxy)benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)benzamide: Lacks the propan-2-yloxy group, which may affect its chemical and biological properties.
N-(3-chloro-2-methylphenyl)-3-methoxybenzamide: Contains a methoxy group instead of a propan-2-yloxy group, which may influence its reactivity and interactions.
N-(3-chloro-2-methylphenyl)-3-(ethoxy)benzamide: Features an ethoxy group, which may alter its solubility and pharmacokinetic properties.
Uniqueness
N-(3-chloro-2-methylphenyl)-3-(propan-2-yloxy)benzamide is unique due to the presence of both the 3-chloro-2-methylphenyl and 3-(propan-2-yloxy) groups. These substituents may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-11(2)21-14-7-4-6-13(10-14)17(20)19-16-9-5-8-15(18)12(16)3/h4-11H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNKJLDUCMUEEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=CC=C2)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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